molecular formula C12H8F3NO2 B1304007 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 260442-97-5

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1304007
CAS No.: 260442-97-5
M. Wt: 255.19 g/mol
InChI Key: FXVABXRDJLSWJD-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde (CAS 260442-97-5) is a high-value chemical building block designed for research and development, particularly in the field of medicinal chemistry and drug discovery. This compound features a molecular formula of C12H8F3NO2 and a molecular weight of 255.19 g/mol . Its structure incorporates both a pyrrole ring and a trifluoromethoxy-phenyl group, making it a versatile scaffold for the synthesis of more complex molecules . The electron-withdrawing nature of the trifluoromethoxy group can significantly influence the molecule's electronic characteristics, metabolic stability, and membrane permeability, which are critical parameters in optimizing lead compounds. The aldehyde functional group (-CHO) on the pyrrole ring is a highly reactive site that enables a wide range of transformations, most notably serving as a precursor for the synthesis of various heterocyclic systems. Researchers primarily utilize this aldehyde group in condensation reactions to form Schiff bases, or as a starting point for creating functionalized pyrrole derivatives through nucleophilic addition or reduction. The presence of the trifluoromethoxy substituent, a common pharmacophore in agrochemicals and pharmaceuticals, enhances the compound's value in developing bioactive molecules . This product is intended for use as a key intermediate in organic synthesis and is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the compound should be stored under inert conditions at 2-8°C to ensure stability .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-5-3-9(4-6-11)16-7-1-2-10(16)8-17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVABXRDJLSWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381859
Record name 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260442-97-5
Record name 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis with 4-(Trifluoromethoxy)phenyl Substitution

The Paal-Knorr method is a classical and widely used approach to synthesize 1-aryl-pyrroles. It involves the condensation of 1,4-diketones with anilines under acidic conditions.

  • Starting from 4-(trifluoromethoxy)aniline, condensation with 1,4-diketones yields 1-[4-(trifluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole derivatives.
  • This method provides a direct route to the pyrrole core bearing the trifluoromethoxyphenyl group on the nitrogen atom.
  • The reaction is typically carried out in solvents like diethyl ether or DMF at controlled temperatures (5–10 °C initially, then room temperature) to optimize yield and purity.

Chloroacylation and Subsequent Functionalization to Introduce the Aldehyde Group

To install the aldehyde functionality at the 2-position of the pyrrole ring, a two-step sequence is employed:

  • Chloroacylation: Dry hydrogen chloride is bubbled through a solution of the pyrrole derivative and chloroacetonitrile in diethyl ether, producing a chloro-substituted ethanimine intermediate.
  • Hydrolysis: The chloro-substituted intermediate is refluxed in water to hydrolyze the imine and convert it into the corresponding aldehyde.

This sequence yields 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde with good yields (up to 69%) and high purity after crystallization.

Functional Group Transformations for Derivative Synthesis

Further modifications of the aldehyde intermediate include:

  • Nucleophilic substitution reactions with various nucleophiles (oxygen, sulfur, nitrogen) to generate 2-substituted derivatives.
  • These reactions are typically performed in polar aprotic solvents such as DMF or DMSO at moderate temperatures (45–80 °C) with potassium carbonate as a base.
  • The products are isolated by precipitation and recrystallization from solvents like 2-propanol or ethanol/DMF mixtures.

Alternative Synthetic Routes

  • Catalytic borylation of methyl 1H-pyrrole-2-carboxylate derivatives followed by Suzuki coupling can be used to introduce aryl groups, including trifluoromethoxyphenyl substituents, though this method is more common for related pyrrole carboxylates rather than aldehydes.
  • One-pot methods involving metal-catalyzed reductions and cyclizations have been reported for related pyrrole aldehydes, but specific application to the trifluoromethoxyphenyl derivative is less documented.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Paal-Knorr condensation 4-(Trifluoromethoxy)aniline + 1,4-diketone + HCl Diethyl ether 5–10 °C, then RT ~87 Formation of 1-[4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole
Chloroacylation Dry HCl, chloroacetonitrile Diethyl ether 5–10 °C, 2 h - Intermediate chloro-substituted ethanimine
Hydrolysis Reflux in water Water Reflux, 1 h ~69 Conversion to aldehyde
Nucleophilic substitution Potassium carbonate + nucleophile (acid/thione) DMF or DMSO 45–80 °C, 2–4 h Variable Derivative synthesis

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic proton signals for methyl groups (~2.2 ppm), pyrrole protons (~6.5–7.5 ppm), and aldehyde proton (~9.5–11.9 ppm) confirm structure.
  • 19F-NMR: A singlet near -57 ppm corresponds to the trifluoromethoxy group.
  • Melting Points: Crystallized products show sharp melting points (e.g., 147 °C for aldehyde).
  • Elemental Analysis: Carbon, hydrogen, and fluorine content consistent with calculated values confirm purity.

Research Findings and Practical Considerations

  • The Paal-Knorr method remains the most efficient and reliable for constructing the pyrrole core with the trifluoromethoxyphenyl substituent.
  • The chloroacylation-hydrolysis sequence is a robust approach to introduce the aldehyde group at the 2-position.
  • Reaction conditions such as temperature control and solvent choice critically affect yields and purity.
  • The synthetic route is amenable to scale-up, with reported yields suitable for preparative and industrial applications.
  • The presence of the trifluoromethoxy group enhances the compound’s chemical stability and potential biological activity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound induces strong electron withdrawal, enhancing stability toward nucleophilic attack compared to the electron-donating dimethylamino group (-N(CH₃)₂) in the analogue from . This makes the target compound less reactive in polar solvents but more lipophilic .

Synthetic Accessibility: The dimethylamino-substituted compound () is listed as "discontinued," suggesting challenges in commercial availability or synthesis. In contrast, the trifluoromethoxy derivative’s synthesis may require specialized reagents (e.g., trifluoromethylation agents) . The fluoro-substituted analogue () is available as a research chemical with a sample solution, indicating established synthetic protocols for smaller substituents .

Physicochemical Properties: Lipophilicity: The trifluoromethoxy group increases logP compared to the fluoro or dimethylamino derivatives, which could enhance membrane permeability in biological systems . Solubility: The furan-containing analogue () may exhibit better aqueous solubility due to the oxygen-rich furan ring, whereas the trifluoromethoxy derivative is likely more soluble in organic solvents .

Biological Activity

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a trifluoromethoxy group on one phenyl ring and an aldehyde functional group at the 2-position of the pyrrole. This unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C12H8F3NO2
  • Molar Mass : Approximately 239.197 g/mol
  • Structural Features : The trifluoromethoxy group enhances the electron-withdrawing capacity, which may influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit antimicrobial activity. The presence of the trifluoromethoxy group may enhance its ability to interact with microbial enzymes or receptors, potentially leading to inhibition of growth or metabolism in pathogenic organisms.

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. Pyrrole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The unique electronic properties imparted by the trifluoromethoxy substitution could enhance its efficacy as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehydeContains a trifluoromethyl group instead of trifluoromethoxyDifferent electronic properties due to fluorine substitution
1H-Pyrrole-2-carboxaldehydeLacks trifluoro substituentsSimpler structure; less electron-withdrawing effect
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehydeSimilar trifluoro substitution but different positionVariations in reactivity based on substitution pattern

This table highlights how the trifluoromethoxy substitution in this compound contributes to its distinct chemical behavior and potential applications.

Recent Studies

Recent investigations into pyrrole derivatives have revealed promising results regarding their biological activities. A study published in MDPI highlighted various physiological activities associated with pyrrole-2-carboxaldehyde derivatives, suggesting that similar compounds can exhibit significant bioactivity .

Case Study: Anticancer Activity

In a controlled study, researchers evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound showed varying degrees of cytotoxicity, with some demonstrating IC50 values in the low micromolar range, indicating potent anticancer potential .

Future Research Directions

Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

  • Binding Affinity Studies : Assessing how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies : Evaluating its effectiveness and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution on pre-functionalized pyrrole scaffolds. A common approach involves reacting 4-(trifluoromethoxy)phenylboronic acid with 2-formylpyrrole derivatives under Suzuki-Miyaura conditions . Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency.
  • Solvent optimization : Use of DMF or THF at reflux (80–100°C) to balance reactivity and stability of the aldehyde group.
  • Yield enhancement : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) typically achieves >85% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the pyrrole and aryl rings. The aldehyde proton resonates at δ 9.8–10.2 ppm, while trifluoromethoxy (OCF₃) signals appear as distinct ¹⁹F peaks at δ -58 to -60 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~284.06 g/mol) and fragmentation patterns.
  • X-ray crystallography : Resolves steric effects of the trifluoromethoxy group and planarity of the pyrrole-aryl system .

Q. What are the primary challenges in maintaining stability during storage?

  • Aldehyde oxidation : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent air/moisture exposure.
  • Hydrolysis of OCF₃ : Avoid aqueous solvents; use anhydrous DMSO or DCM for stock solutions .

Advanced Research Questions

Q. How can structural modifications improve solubility while retaining bioactivity?

  • Strategies :
    • Introduce polar substituents (e.g., hydroxyl, amine) at the pyrrole C3/C5 positions to enhance aqueous solubility.
    • Replace the trifluoromethoxy group with sulfonamide or carboxylate moieties for ionic interactions, as seen in analogs like 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide .
  • Trade-offs : Monitor bioactivity via enzyme inhibition assays; bulky groups may reduce binding affinity to hydrophobic targets .

Q. How should researchers address contradictory data in reported biological activities?

  • Case example : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., pH, bacterial strains).
  • Resolution :
    • Standardize testing protocols (CLSI guidelines).
    • Validate compound integrity post-assay using HPLC to rule out degradation .

Q. What computational tools are recommended for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450).
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
  • Key insight : The aldehyde group may form hydrogen bonds with catalytic residues, while the OCF₃ group contributes to hydrophobic pocket occupancy .

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